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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzaldehyde

Cat. No.: B1272629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of 2-Amino-5-
chlorobenzaldehyde, a key intermediate in pharmaceutical synthesis. A comparative analysis

with structurally related compounds—2-aminobenzaldehyde, 4-aminobenzaldehyde, and 2-

chlorobenzaldehyde—is presented to offer a comprehensive understanding of its spectral

properties. The information herein is supported by experimental data from various

spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy,

Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Amino-5-
chlorobenzaldehyde and its structural analogs. This allows for a direct comparison of the

influence of substituent position and type on the spectral characteristics.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
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Compound Aldehyde H (-CHO) Aromatic H Amino H (-NH₂)

2-Amino-5-

chlorobenzaldehyde
9.78 (s)

7.45 (d), 7.24 (m),

6.62 (d)
6.13 (br s)

2-Aminobenzaldehyde 9.85 (s)
7.46 (dd), 7.29 (m),

6.73 (m), 6.63 (d)
6.12 (s)

4-Aminobenzaldehyde 8.46 (s) 7.54 (d), 6.66 (d) 5.77 (s)

2-

Chlorobenzaldehyde
10.4 (s)

7.9 (d), 7.6 (t), 7.5 (t),

7.4 (d)
-

Solvent: CDCl₃ for 2-Amino-5-chlorobenzaldehyde and 2-Aminobenzaldehyde; DMSO-d₆ for

4-Aminobenzaldehyde. Data for 2-Chlorobenzaldehyde is typical and may vary with solvent.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
Compound Aldehyde C (C=O) Aromatic C

2-Amino-5-

chlorobenzaldehyde[1]
192.9

148.4, 135.3, 134.3, 120.8,

119.3, 117.7[1]

2-Aminobenzaldehyde ~194 ~151, 136, 135, 118, 116, 115

4-Aminobenzaldehyde[2] 160.25
152.10, 130.20, 121.99,

113.97[2]

2-Chlorobenzaldehyde ~189 ~137, 134, 131, 130, 129, 127

Solvent: CDCl₃ for 2-Amino-5-chlorobenzaldehyde; DMSO-d₆ for 4-Aminobenzaldehyde.

Data for 2-Aminobenzaldehyde and 2-Chlorobenzaldehyde are typical and may vary with

solvent.

Table 3: FTIR Spectral Data (Key Vibrational Frequencies
in cm⁻¹)
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Functional
Group

2-Amino-5-

chlorobenzalde

hyde

(Expected)

2-
Aminobenzald
ehyde

4-
Aminobenzald
ehyde

2-
Chlorobenzald
ehyde

N-H Stretch

(Amino)
3400-3200 Yes Yes No

C-H Stretch

(Aromatic)
3100-3000 3050 Yes Yes

C=O Stretch

(Aldehyde)
~1680 ~1670 ~1680 ~1700

C=C Stretch

(Aromatic)
1600-1450 1600 1600 1600-1450

C-Cl Stretch ~780 No No ~750

Note: The data for 2-Amino-5-chlorobenzaldehyde is predicted based on its structure and

comparison with analogs. The presence of both amino and chloro substituents influences the

precise peak positions.

Table 4: UV-Vis Spectral Data (λ_max in nm)
Compound λ_max (nm) Solvent

2-Amino-5-

chlorobenzaldehyde
Data not available -

2-Aminobenzaldehyde Data not available -

4-Aminobenzaldehyde

derivative
472[3] Methanol/Water[3]

2-Chlorobenzaldehyde 246, 252, 292, 300[4] Hexane[4]

Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of an organic compound like 2-Amino-5-chlorobenzaldehyde.
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Caption: Workflow for the spectroscopic characterization of 2-Amino-5-chlorobenzaldehyde.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[5]

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 2-Amino-5-chlorobenzaldehyde sample onto the ATR

crystal, ensuring complete coverage of the crystal surface.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups (N-H, C=O, C-Cl, aromatic C=C and C-H) and compare them with the data for the

reference compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugation within the

molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 2-Amino-5-chlorobenzaldehyde of a known concentration in

a suitable UV-grade solvent (e.g., ethanol or hexane).

From the stock solution, prepare a dilute solution such that the absorbance at λ_max is

within the linear range of the instrument (typically 0.1-1.0 AU).

Fill a quartz cuvette with the solvent to be used as a reference (blank).

Fill a matching quartz cuvette with the sample solution.

Measurement:

Place the reference cuvette in the reference beam path and the sample cuvette in the

sample beam path.

Record the baseline with the solvent-filled cuvette.

Scan the sample over a wavelength range of approximately 200-800 nm.
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the

corresponding molar absorptivity (ε), if the concentration is known.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of the ¹H

and ¹³C nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of 2-Amino-5-chlorobenzaldehyde in approximately 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean NMR tube.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard parameters.

Integrate the signals to determine the relative number of protons corresponding to each

peak.

Analyze the chemical shifts and splitting patterns (multiplicity) to assign the protons to their

respective positions in the molecule.

¹³C NMR Acquisition:

Acquire the proton-decoupled ¹³C NMR spectrum.

Analyze the chemical shifts to identify the different carbon environments (aldehyde,

aromatic carbons attached to H, N, Cl, and the quaternary carbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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